5-Bromo-2,4-diethoxypyrimidine: A Technical Guide
5-Bromo-2,4-diethoxypyrimidine: A Technical Guide
CAS Number: 132164-47-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-diethoxypyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes the known information and presents a predicted synthesis protocol based on established chemical principles and data from analogous compounds.
Core Data
The fundamental physicochemical properties of 5-Bromo-2,4-diethoxypyrimidine are summarized below. It is important to note that detailed experimental data for this compound is not widely available in published literature.
| Property | Value | Source |
| CAS Number | 132164-47-7 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |
| Molecular Weight | 247.09 g/mol | [2] |
| Purity | >98% (typical) | |
| Appearance | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available |
Predicted Synthesis Protocol
Reaction:
5-Bromo-2,4-dichloropyrimidine + 2 NaOEt → 5-Bromo-2,4-diethoxypyrimidine + 2 NaCl
Materials:
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5-Bromo-2,4-dichloropyrimidine (CAS: 36082-50-5)
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Sodium ethoxide (NaOEt)
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Anhydrous ethanol (EtOH)
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Anhydrous diethyl ether or other suitable organic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
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Magnetic stirrer and heat source
Procedure:
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Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of anhydrous ethanol. The concentration of the resulting sodium ethoxide solution should be determined prior to use. Alternatively, a commercially available sodium ethoxide solution can be used.
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Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve 5-Bromo-2,4-dichloropyrimidine in anhydrous ethanol.
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Addition of Sodium Ethoxide: Cool the solution of 5-Bromo-2,4-dichloropyrimidine in an ice bath. Slowly add at least two molar equivalents of the sodium ethoxide solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a low reaction temperature.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Partition the residue between water and a suitable organic solvent such as diethyl ether or ethyl acetate.
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Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purification: The crude 5-Bromo-2,4-diethoxypyrimidine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final, high-purity product.
Synthetic Workflow
Caption: Predicted synthesis workflow for 5-Bromo-2,4-diethoxypyrimidine.
Applications in Research and Development
While specific applications for 5-Bromo-2,4-diethoxypyrimidine are not extensively documented, its structural motifs are prevalent in compounds with significant biological activity. Pyrimidine derivatives are core components of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The bromo and ethoxy functional groups on the pyrimidine ring of this compound offer versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents and agrochemicals.
Researchers can utilize the bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 5-position of the pyrimidine ring. The ethoxy groups at the 2- and 4-positions can also be subject to nucleophilic displacement, although this typically requires more forcing conditions than the corresponding chloro derivatives.
Safety Information
A detailed safety data sheet (SDS) for 5-Bromo-2,4-diethoxypyrimidine is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In the absence of specific toxicity data, it is prudent to treat this compound as potentially hazardous.
Conclusion
5-Bromo-2,4-diethoxypyrimidine is a pyrimidine derivative with potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this compound is scarce, its synthesis can be reasonably predicted based on established chemical transformations of similar molecules. This guide provides a foundational understanding of its properties and a practical, albeit predicted, protocol for its preparation to aid researchers in their drug discovery and development endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
